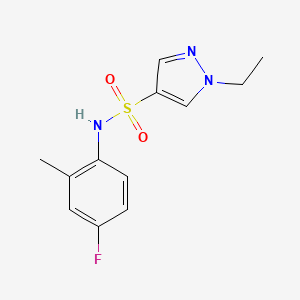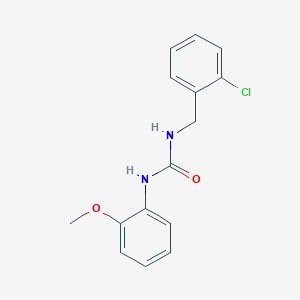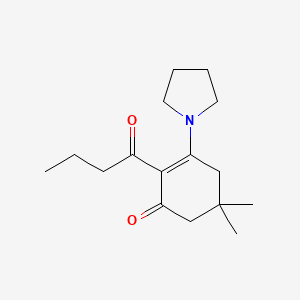
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research for its effects on the central nervous system. However, due to its high abuse potential and dangerous side effects, it has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration.
作用机制
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord, which are responsible for mediating pain perception. It binds to these receptors and activates them, leading to a decrease in pain sensation. However, it also activates other opioid receptors, such as the delta-opioid receptor, which can lead to side effects such as respiratory depression and sedation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have a high potential for abuse and dependence, as it activates the reward pathways in the brain.
实验室实验的优点和局限性
One advantage of using 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide in lab experiments is its potent analgesic effects, which can be useful for studying pain perception and the mechanisms of opioid action. However, its high abuse potential and dangerous side effects make it a risky substance to work with, and precautions must be taken to ensure the safety of researchers.
未来方向
There are several future directions for research on 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide. One area of interest is its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in animals. Additionally, further studies could be conducted to better understand its mechanism of action and to develop safer and more effective opioid analgesics. However, it is important to note that the use of this compound in research should be carefully controlled and monitored to prevent its misuse and abuse.
合成方法
The synthesis of 2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide involves the reaction of 4-chlorobutyryl chloride with 2-phenylethylamine, followed by the addition of piperidine and methoxypropanol. The resulting compound is then purified through recrystallization and chromatography. This synthesis method has been well-established in the scientific literature and has been used by researchers to produce this compound for further study.
科学研究应用
2-(3-methoxypropyl)-N-(2-phenylethyl)-1-piperidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. Additionally, it has been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms in animals.
属性
IUPAC Name |
2-(3-methoxypropyl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-22-15-7-11-17-10-5-6-14-20(17)18(21)19-13-12-16-8-3-2-4-9-16/h2-4,8-9,17H,5-7,10-15H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOQXVDJAAPEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1CCCCN1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5352295.png)
![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-4-phenylpiperidin-4-ol](/img/structure/B5352298.png)
![4-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}butanoic acid](/img/structure/B5352308.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)

![3-[2-(2-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-(2-furyl)acrylate](/img/structure/B5352348.png)


![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)

![1-({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)piperidine-4-carboxylic acid](/img/structure/B5352388.png)
![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
